5Z,7E-Dodecadienyl acetate 5Z,7E-Dodecadienyl acetate
Brand Name: Vulcanchem
CAS No.: 78350-11-5
VCID: VC21079306
InChI: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8-
SMILES: CCCCC=CC=CCCCCOC(=O)C
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol

5Z,7E-Dodecadienyl acetate

CAS No.: 78350-11-5

Cat. No.: VC21079306

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

5Z,7E-Dodecadienyl acetate - 78350-11-5

Specification

CAS No. 78350-11-5
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name [(5Z,7E)-dodeca-5,7-dienyl] acetate
Standard InChI InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8-
Standard InChI Key LILNZTGQAGPWKK-MUIOLIGRSA-N
Isomeric SMILES CCCC/C=C/C=C\CCCCOC(=O)C
SMILES CCCCC=CC=CCCCCOC(=O)C
Canonical SMILES CCCCC=CC=CCCCCOC(=O)C

Introduction

Molecular Formula

  • Chemical Formula: C14H24O2

  • Molecular Weight: 224.34 g/mol

Structural Representation

The structure of 5Z,7E-Dodecadienyl acetate can be depicted with the following key features:

  • It contains a dodecadienyl chain with two double bonds located at the 5th and 7th carbon positions.

  • The acetate group is attached to the terminal carbon of the dodecadienyl chain.

Synthesis Methods

5Z,7E-Dodecadienyl acetate can be synthesized through various methods, with the Wittig reaction being one of the most prominent approaches. This method allows for the formation of the desired double bonds under mild conditions, enhancing yield and efficiency.

General Synthetic Route

  • Starting Materials: A suitable aldehyde or ketone can be reacted with a phosphonium ylide to form an alkene.

  • Reagents: Phosphonium salts, suitable bases.

  • Conditions: Mild reaction conditions to minimize side reactions.

Biological Role and Applications

5Z,7E-Dodecadienyl acetate functions primarily as a pheromone in certain insect species, facilitating communication and mating behaviors. Its effectiveness as a pheromone can be influenced by environmental factors such as temperature and light.

Research Findings

Recent studies have identified its binding affinity to odorant-binding proteins in insects, which play a crucial role in detecting pheromones. For example, research indicated that this compound exhibits low dissociation constants (0.44–0.52 μM) when interacting with specific receptors .

Applications in Chemical Synthesis

Beyond its biological significance, 5Z,7E-Dodecadienyl acetate serves as an intermediate in synthetic organic chemistry, allowing for the transformation into other valuable compounds.

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